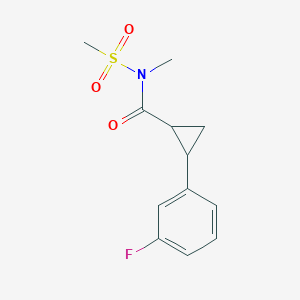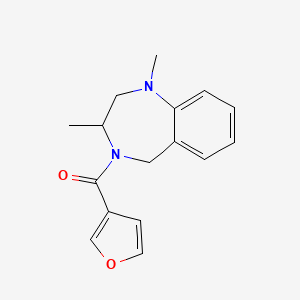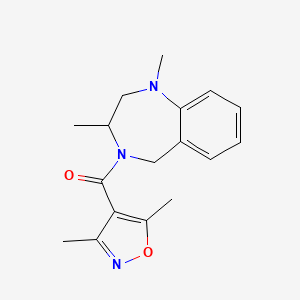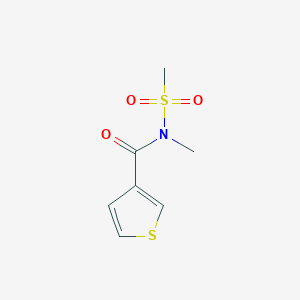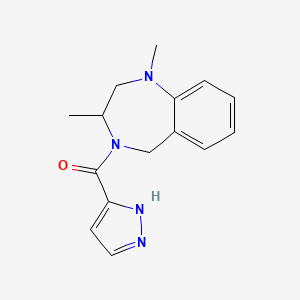
3-(4-bromo-3-methylphenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3-methylphenyl)-N-methylpropanamide, also known as Brorphine, is a synthetic opioid compound that has gained attention in the scientific community due to its potential as a research tool for studying opioid receptors and pain pathways. This compound was first synthesized in 2019 and has since been the subject of several studies exploring its chemical properties and potential applications.
Mechanism of Action
3-(4-bromo-3-methylphenyl)-N-methylpropanamide acts as an agonist at the mu-opioid receptor, binding to the receptor and activating downstream signaling pathways that result in analgesia and other physiological effects. It has been shown to have a similar mechanism of action to other opioid agonists such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioid agonists, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory pain conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromo-3-methylphenyl)-N-methylpropanamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for more specific and targeted studies of opioid receptor function. However, its potency and potential for abuse also present limitations and safety concerns, and careful handling and storage are necessary.
Future Directions
There are several potential future directions for research involving 3-(4-bromo-3-methylphenyl)-N-methylpropanamide, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications, particularly in the treatment of pain and inflammation.
2. Studies exploring its potential as a tool for studying opioid receptor function and the mechanisms of opioid addiction and tolerance.
3. Development of new analogs or derivatives with improved safety and efficacy profiles.
4. Investigation of its potential as a treatment for opioid addiction or withdrawal symptoms.
In conclusion, this compound is a synthetic opioid compound with potential as a research tool for studying opioid receptors and pain pathways. Its high affinity and selectivity for the mu-opioid receptor make it a valuable tool for investigating the mechanisms of opioid receptor activation and signaling pathways. However, its potency and potential for abuse also present safety concerns, and further research is needed to explore its potential therapeutic applications and develop safer analogs or derivatives.
Synthesis Methods
The synthesis of 3-(4-bromo-3-methylphenyl)-N-methylpropanamide involves the reaction of 3-(4-bromo-3-methylphenyl)propanoic acid with N-methylpropan-2-amine in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 143-145°C.
Scientific Research Applications
3-(4-bromo-3-methylphenyl)-N-methylpropanamide has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a potentially valuable tool for studying the mechanisms of opioid receptor activation and signaling pathways. It has also been used in studies investigating the role of opioid receptors in pain modulation, addiction, and tolerance.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-7-9(3-5-10(8)12)4-6-11(14)13-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISNXTXXGWOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

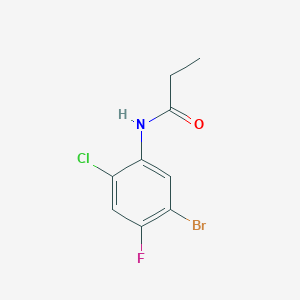
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
